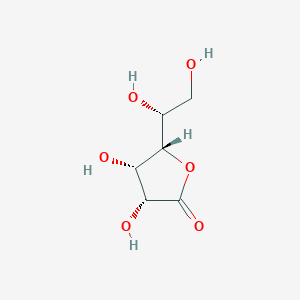

Gulonolactone

Descripción

RN given refers to cpd without isomeric designation

Structure

3D Structure

Propiedades

IUPAC Name |

(3R,4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3+,4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZYCXMUPBBULW-LECHCGJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(C(C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]1[C@H]([C@H](C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001036177 | |

| Record name | D-Gulonic acid γ-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001036177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6322-07-2, 3327-64-8 | |

| Record name | D-Gulono-1,4-lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6322-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gulonolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003327648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Gulono-1,4-lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006322072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Gulonic acid γ-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001036177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-gulono-1,4-lactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Crucial Role of L-Gulonolactone in the Mammalian Vitamin C Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin C, or L-ascorbic acid, is an essential nutrient for humans, playing a vital role as an antioxidant and a cofactor for numerous enzymatic reactions. While most plants and many animals can synthesize their own vitamin C, humans and other primates, guinea pigs, and some bat species have lost this ability due to a mutation in the gene encoding L-gulonolactone (B43776) oxidase (GULO). This genetic defect makes dietary intake of vitamin C obligatory to prevent the fatal deficiency disease, scurvy. This technical guide provides an in-depth exploration of the vitamin C biosynthesis pathway in mammals, with a core focus on the pivotal role of L-gulonolactone and the enzyme that acts upon it, L-gulonolactone oxidase. We will delve into the quantitative aspects of this pathway, provide detailed experimental protocols for its study, and visualize the key molecular interactions.

The Vitamin C Biosynthesis Pathway: A Central Role for L-Gulonolactone

In animals capable of synthesizing vitamin C, the pathway begins with D-glucose and proceeds through a series of enzymatic conversions to produce L-ascorbic acid. The final and rate-limiting step in this pathway is the oxidation of L-gulono-1,4-lactone (L-gulonolactone) to L-ascorbic acid.

The biosynthesis of L-gulonolactone from D-glucose involves the following key steps:

-

D-Glucose to UDP-D-glucuronic acid: D-glucose is first converted to UDP-D-glucuronic acid.

-

UDP-D-glucuronic acid to D-glucuronic acid: UDP-D-glucuronic acid is then hydrolyzed to D-glucuronic acid.

-

D-glucuronic acid to L-gulonic acid: The aldehyde group of D-glucuronic acid is reduced by an aldehyde reductase to form L-gulonic acid.[1]

-

L-gulonic acid to L-gulono-1,4-lactone: L-gulonic acid is then converted to its lactone form, L-gulono-1,4-lactone, by the enzyme gluconolactonase (a lactonase also identified as SMP30 or regucalcin).[1]

L-gulonolactone serves as the direct precursor to L-ascorbic acid. The final step is catalyzed by the microsomal enzyme L-gulonolactone oxidase (GULO; EC 1.1.3.8), a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme.[1] GULO oxidizes L-gulonolactone to 2-keto-L-gulonolactone, which then spontaneously tautomerizes to L-ascorbic acid.[2] The absence of a functional GULO enzyme in humans is the molecular basis for our dietary requirement for vitamin C.[2]

Quantitative Data

Understanding the kinetics of L-gulonolactone oxidase and the concentrations of pathway intermediates is crucial for researchers in this field. The following tables summarize key quantitative data.

| Enzyme Parameter | Organism/System | Value | Reference |

| Km for L-gulonolactone | Rat liver (full-length GULO) | 53.5 ± 5 µM | [3][4][5] |

| Rat (C-terminal catalytic domain of GULO) | 42 ± 6.3 µM | [3][4][5] | |

| Grifola frondosa | 24 ± 1 mM | [6] | |

| Optimal pH | Rat liver (full-length GULO) | 7.0 | [7] |

| Rat (C-terminal catalytic domain of GULO) | 6.5 | [7] | |

| Grifola frondosa | ~7.0 | [6] | |

| Optimal Temperature | Rat liver (full-length GULO) | 40 °C | [7] |

| Rat (C-terminal catalytic domain of GULO) | 30 °C | [7] | |

| Grifola frondosa | 45 °C | [6] |

| Intermediate | Tissue/Compartment | Concentration | Reference |

| L-Ascorbic Acid | Rat Plasma | ~50 µmol/L | [2] |

| Rat Pituitary and Adrenal Glands | >2,000 µmol/L | [2] | |

| Rat Muscle | 200–300 µmol/L | [2] |

Note: Data on the in vivo concentration of L-gulonolactone in tissues is scarce in the readily available literature, highlighting an area for future research.

Experimental Protocols

Protocol 1: Isolation of Microsomes for L-Gulonolactone Oxidase Studies

L-gulonolactone oxidase is a membrane-bound enzyme located in the endoplasmic reticulum. Therefore, the first step in its study is the isolation of the microsomal fraction from tissues like the liver of animals that synthesize vitamin C (e.g., rats, mice, pigs).

Materials:

-

Fresh or frozen liver tissue

-

Homogenization Buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA)

-

Protease inhibitor cocktail

-

Dounce homogenizer

-

Refrigerated centrifuge

-

Ultracentrifuge

Procedure:

-

Mince the liver tissue on ice and wash with ice-cold homogenization buffer.

-

Add fresh homogenization buffer containing protease inhibitors (typically 3-4 volumes of buffer to 1 volume of tissue).

-

Homogenize the tissue using a Dounce homogenizer with a loose-fitting pestle (10-15 strokes), followed by a tight-fitting pestle (10-15 strokes).

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.

-

Carefully collect the supernatant (post-mitochondrial supernatant).

-

Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C.

-

The resulting pellet is the microsomal fraction. Discard the supernatant (cytosol).

-

Gently wash the microsomal pellet with homogenization buffer and resuspend it in a suitable buffer for storage at -80°C or for immediate use in activity assays.

Protocol 2: Assay for L-Gulonolactone Oxidase Activity

This protocol describes a spectrophotometric assay to measure the activity of L-gulonolactone oxidase by monitoring the formation of L-ascorbic acid.

Materials:

-

Isolated microsomes or purified GULO enzyme

-

Assay Buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4)

-

L-gulonolactone (substrate)

-

2,6-dichlorophenolindophenol (DCPIP) solution

-

L-ascorbic acid standards

Procedure:

-

Prepare a reaction mixture containing assay buffer and the microsomal preparation or purified enzyme.

-

Pre-incubate the mixture at the optimal temperature (e.g., 37°C for rat GULO) for 5 minutes.

-

Initiate the reaction by adding L-gulonolactone to a final concentration of approximately 10 mM.

-

Incubate the reaction for a defined period (e.g., 15-60 minutes).

-

Stop the reaction by adding a solution that precipitates proteins, such as metaphosphoric acid.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Quantify the L-ascorbic acid produced in the supernatant using a DCPIP-based colorimetric assay. The reduction of the blue DCPIP by ascorbic acid to a colorless form is measured spectrophotometrically at 520 nm.

-

Create a standard curve using known concentrations of L-ascorbic acid to determine the amount of product formed in the enzymatic reaction.

-

Enzyme activity is typically expressed as nanomoles of ascorbic acid formed per minute per milligram of protein.

Protocol 3: Expression and Purification of Recombinant L-Gulonolactone Oxidase

For detailed kinetic and structural studies, recombinant expression and purification of GULO is often necessary. The following is a general workflow for producing recombinant rat GULO in E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the rat GULO cDNA (e.g., pET vector with a His-tag)

-

LB medium and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1% Triton X-100, lysozyme, DNase I)

-

Ni-NTA affinity chromatography column

-

Wash Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Dialysis buffer

Procedure:

-

Transform the expression vector into the E. coli expression strain.

-

Grow the transformed bacteria in LB medium with the appropriate antibiotic at 37°C until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5-1 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in ice-cold lysis buffer and lyse the cells by sonication.

-

Centrifuge the lysate at high speed to pellet cell debris.

-

Apply the supernatant to a pre-equilibrated Ni-NTA column.

-

Wash the column extensively with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged GULO protein with elution buffer.

-

Analyze the purified protein fractions by SDS-PAGE.

-

Pool the fractions containing the purified protein and dialyze against a suitable buffer to remove imidazole and for proper protein folding.

-

Confirm the activity of the purified recombinant enzyme using the activity assay described in Protocol 2.

Visualizing the Pathway

The following diagrams illustrate the mammalian vitamin C biosynthesis pathway and a typical experimental workflow for studying L-gulonolactone oxidase.

References

- 1. Vitamin C. Biosynthesis, recycling and degradation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vitamin C - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. karger.com [karger.com]

- 6. Biological synthesis of l-ascorbic acid in animal tissues: conversion of d-glucuronolactone and l-gulonolactone into l-ascorbic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Silent Mutation: An In-depth Technical Guide to the Discovery and History of L-gulonolactone Oxidase

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inability of humans to synthesize their own vitamin C (ascorbic acid) is a well-established nutritional requirement that has profound implications for health and disease. This metabolic deficiency, which sets humans and a select few other species apart from the majority of vertebrates, is the direct result of the inactivation of a single enzyme: L-gulonolactone oxidase (GULO). This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to GULO, offering a valuable resource for researchers in physiology, genetics, and drug development.

A Historical Perspective: From Scurvy to a Missing Enzyme

The quest to understand vitamin C is inextricably linked to the history of scurvy, a devastating deficiency disease that plagued sailors on long voyages for centuries.

Early Observations and the Dawn of Experimental Nutrition

As early as the 18th century, astute observers like Scottish naval surgeon James Lind began to connect the consumption of citrus fruits with the prevention and cure of scurvy. In what is considered one of the first controlled clinical trials in 1747, Lind demonstrated the dramatic therapeutic effects of oranges and lemons on afflicted sailors.[1] This pivotal experiment laid the groundwork for the concept of nutritional deficiencies.

The Animal Model and the Isolation of "Hexuronic Acid"

A significant breakthrough came in 1907 when Axel Holst and Theodor Frölich induced scurvy in guinea pigs, establishing a crucial animal model for studying the disease.[2][3] This discovery was vital because, like humans, guinea pigs lack the ability to synthesize their own vitamin C.

In the 1920s, the Hungarian biochemist Albert Szent-Györgyi isolated a crystalline substance from adrenal glands and citrus plants that he initially named "hexuronic acid."[4] He, along with Joseph Svirbely, later demonstrated in 1932 that this compound was identical to the long-sought-after "water-soluble C" and was effective in preventing scurvy in guinea pigs.[3][4] In recognition of its anti-scorbutic properties, hexuronic acid was renamed ascorbic acid. Around the same time, Charles Glen King independently isolated and identified vitamin C in the United States.[2] For his work on biological combustion processes with special reference to vitamin C and the catalysis of fumaric acid, Szent-Györgyi was awarded the Nobel Prize in Physiology or Medicine in 1937.

Pinpointing the Enzymatic Defect

Subsequent research in the mid-20th century focused on elucidating the biosynthetic pathway of ascorbic acid. It was discovered that most vertebrates synthesize vitamin C from glucose in the liver or kidneys.[5] The final step of this pathway, the oxidation of L-gulono-1,4-lactone to 2-keto-L-gulonolactone, which then spontaneously rearranges into ascorbic acid, was found to be catalyzed by the enzyme L-gulonolactone oxidase.[6] Groundbreaking work in 1957 by Grollman and Lehninger revealed that the tissues of humans, other primates, and guinea pigs were unable to perform this final step, definitively identifying the absence of a functional GULO enzyme as the cause of their dietary requirement for vitamin C.[7]

The Molecular Biology of L-gulonolactone Oxidase

L-gulonolactone oxidase (EC 1.1.3.8) is a microsomal flavoenzyme that utilizes flavin adenine (B156593) dinucleotide (FAD) as a cofactor.[6] It catalyzes the oxidation of L-gulono-1,4-lactone, using molecular oxygen as an electron acceptor, to produce 2-keto-L-gulonolactone and hydrogen peroxide.[6] The 2-keto-L-gulonolactone is unstable and spontaneously isomerizes to L-ascorbic acid.

The Functional Gene in Mammals

In species that can synthesize vitamin C, such as the rat, the GULO gene is functional and actively transcribed. The rat GULO gene is approximately 22 kilobases long and contains 12 exons.[6] The protein-coding region is about 645 base pairs long.[6] The resulting protein is localized to the membrane of the endoplasmic reticulum.[6]

The Human Pseudogene: GULOP

In humans, the GULO gene exists as a non-functional pseudogene, termed GULOP.[8] Located on chromosome 8p21, the human GULOP has accumulated numerous mutations over millions of years, including deletions of several exons, insertions, and premature stop codons, rendering it incapable of producing a functional enzyme.[9] This genetic inactivation is believed to have occurred approximately 63 million years ago in the primate lineage.[6] The loss of GULO function has also occurred independently in other lineages, including guinea pigs and some species of bats and birds.[6][7]

Quantitative Data on L-gulonolactone Oxidase

Quantitative analysis of GULO activity and gene expression provides valuable insights into its function and regulation across different species and tissues.

| Parameter | Species/System | Value | Reference |

| Enzyme Activity | |||

| Vmax | Recombinant Rat GULO (full-length) | 780 ± 45 U/mg protein | |

| Vmax | Recombinant Rat GULO (C-terminal domain) | 374 ± 20 U/mg protein | |

| Km | Recombinant Rat GULO (full-length) | 53.5 ± 5 µM | |

| Km | Recombinant Rat GULO (C-terminal domain) | 42 ± 6.3 µM | |

| Gene Expression | |||

| Relative Expression | Mouse Liver | High | [10] |

| Relative Expression | Mouse Femur | Low | [10] |

| Relative Expression | Mouse Kidney | Low | [10] |

| Comparative Activity | |||

| Activity Level | Rat (liver) | High | [11][12] |

| Activity Level | Pigeon (kidney) | High | [12] |

| Activity Level | Bovine (liver) | High | [12] |

| Activity Level | Xenopus (amphibian, kidney) | High | [12] |

| Activity Level | Common Carp (hepatopancreas, kidney) | Absent | [12] |

| Activity Level | Guinea Pig (liver, kidney) | Absent | [11] |

Key Experimental Protocols

The study of L-gulonolactone oxidase has relied on a variety of molecular and biochemical techniques. Below are detailed methodologies for some of the key experiments.

Spectrophotometric Assay of L-gulonolactone Oxidase Activity

This protocol is adapted from methods used to measure the formation of ascorbic acid from its precursor, L-gulono-γ-lactone.[12]

Principle: The enzymatic activity of GULO is determined by measuring the rate of L-ascorbic acid formation. The concentration of ascorbic acid can be quantified by its ability to reduce a colored indicator dye or by its direct absorbance in the UV spectrum.

Materials:

-

Tissue homogenate or microsomal fraction

-

Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

-

L-gulono-γ-lactone (substrate)

-

Sodium deoxycholate (for solubilizing microsomes)

-

Trichloroacetic acid (TCA)

-

Spectrophotometer

Procedure:

-

Tissue Preparation: Homogenize fresh or frozen tissue (e.g., rat liver) in ice-cold potassium phosphate buffer. For microsomal fractions, perform differential centrifugation. The homogenate or microsomal pellet can be solubilized with sodium deoxycholate.

-

Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Potassium phosphate buffer

-

Tissue homogenate or solubilized microsomes

-

-

Initiation of Reaction: Start the reaction by adding a known concentration of L-gulono-γ-lactone to the reaction mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes) with shaking.

-

Termination of Reaction: Stop the reaction by adding TCA to precipitate the proteins.

-

Quantification of Ascorbic Acid:

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Measure the absorbance of the supernatant at 265 nm to directly quantify the ascorbic acid formed. Alternatively, use a colorimetric method, such as the 2,6-dichlorophenolindophenol (DCPIP) titration method, to determine the ascorbic acid concentration.

-

-

Calculation of Enzyme Activity: Calculate the specific activity of the enzyme as micromoles of ascorbic acid formed per minute per milligram of protein.

Cloning and Expression of the L-gulonolactone Oxidase Gene

This protocol outlines the general steps for cloning the GULO cDNA, for example, from rat liver.

Principle: The GULO cDNA is isolated from a cDNA library and cloned into an expression vector to produce the recombinant protein for further studies.

Materials:

-

Rat liver tissue

-

RNA extraction kit

-

Reverse transcriptase

-

PCR reagents (primers specific for GULO, DNA polymerase)

-

Expression vector (e.g., pET vector for bacterial expression)

-

Competent bacterial cells (e.g., E. coli BL21(DE3))

-

Restriction enzymes

-

DNA ligase

Procedure:

-

RNA Extraction and cDNA Synthesis: Extract total RNA from rat liver and synthesize first-strand cDNA using reverse transcriptase and oligo(dT) or random primers.

-

PCR Amplification: Amplify the GULO coding sequence from the cDNA using gene-specific primers. The primers should be designed to add appropriate restriction sites for cloning into the expression vector.

-

Cloning into Expression Vector:

-

Digest both the PCR product and the expression vector with the chosen restriction enzymes.

-

Ligate the digested GULO insert into the linearized expression vector using DNA ligase.

-

-

Transformation: Transform the ligation mixture into competent E. coli cells.

-

Screening and Selection: Plate the transformed cells on selective agar (B569324) plates (e.g., containing an antibiotic corresponding to the resistance gene on the vector). Screen the resulting colonies for the presence of the GULO insert by colony PCR or restriction digestion of plasmid DNA.

-

Expression and Purification:

-

Inoculate a positive clone into a liquid culture medium and induce protein expression (e.g., with IPTG for pET vectors).

-

Harvest the bacterial cells and lyse them to release the recombinant protein.

-

Purify the recombinant GULO protein using affinity chromatography (e.g., Ni-NTA chromatography if a His-tag was incorporated).

-

Gene Expression Analysis by Quantitative RT-PCR (qRT-PCR)

This protocol describes the quantification of GULO mRNA levels in different tissues.

Principle: The amount of GULO mRNA is measured by reverse transcribing the RNA into cDNA, followed by real-time PCR amplification with gene-specific primers. The level of fluorescence emitted during PCR is proportional to the amount of amplified DNA, and thus to the initial amount of mRNA.

Materials:

-

Tissue samples

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase and reagents for cDNA synthesis

-

Real-time PCR instrument

-

SYBR Green or TaqMan probe-based qPCR master mix

-

Primers specific for GULO and a reference gene (e.g., GAPDH, β-actin)

Procedure:

-

RNA Extraction and DNase Treatment: Extract total RNA from the tissue samples and treat with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize cDNA from the purified RNA using reverse transcriptase.

-

Real-time PCR:

-

Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and GULO-specific primers. Prepare parallel reactions for a stably expressed reference gene.

-

Perform the qPCR reaction in a real-time PCR instrument according to the manufacturer's instructions.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both the GULO and the reference gene in each sample.

-

Calculate the relative expression of the GULO gene using the ΔΔCt method, normalizing the GULO Ct values to the reference gene Ct values.

-

Signaling Pathways and Logical Relationships

While L-gulonolactone oxidase is a key enzyme in a metabolic pathway, it is not typically described as being regulated by classical signaling pathways. Its expression is primarily tissue-specific and developmentally regulated. The logical relationship is a linear metabolic conversion.

Caption: The final steps of the ascorbic acid biosynthesis pathway in most vertebrates.

References

- 1. novoma.com [novoma.com]

- 2. researchgate.net [researchgate.net]

- 3. Szent-Györgyi Discovers Vitamin C | Research Starters | EBSCO Research [ebsco.com]

- 4. Albert Szent-Györgyi—The Scientist Who Discovered Vitamin C · Frontiers for Young Minds [kids.frontiersin.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. L-gulonolactone oxidase - Wikipedia [en.wikipedia.org]

- 7. L-gulono-γ-lactone Oxidase, the Key Enzyme for L-Ascorbic Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular basis for the deficiency in humans of this compound oxidase, a key enzyme for ascorbic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. answersresearchjournal.org [answersresearchjournal.org]

- 10. Evaluation of gene expression profiling in a mouse model of L-gulonolactone oxidase gene deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ontogenetic development of L-gulonolactone oxidase activity in several vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound oxidase is missing in teleost fish. The direct spectrophotometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Gulonolactone Biosynthesis Pathway in Mammals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core L-gulonolactone biosynthesis pathway, the metabolic route for the endogenous production of L-ascorbic acid (Vitamin C) in most mammals. This document details the enzymatic steps, intermediates, and regulatory aspects of the pathway. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the metabolism of vitamin C and the implications of its synthesis or deficiency.

The guide summarizes key quantitative data in structured tables for comparative analysis, presents detailed experimental protocols for the characterization of the pathway's enzymes, and includes visualizations of the pathway and experimental workflows using Graphviz (DOT language) to facilitate a deeper understanding of the biochemical processes.

The Core Gulonolactone Biosynthesis Pathway

The synthesis of L-ascorbic acid in mammals initiates from D-glucose and proceeds through a series of enzymatic conversions primarily in the liver or kidneys, depending on the species.[1][2] The pathway culminates in the formation of L-gulonolactone, which is then oxidized to L-ascorbic acid. A critical aspect of this pathway is the absence of a functional terminal enzyme, L-gulonolactone oxidase (GULO), in certain mammalian lineages, including primates (humans), guinea pigs, and some bat species.[3][4] This genetic deficiency renders these species incapable of synthesizing their own vitamin C, making it an essential dietary nutrient.[3][5]

The pathway can be delineated into the following key enzymatic steps:

-

Conversion of UDP-glucose to UDP-glucuronic acid: This initial step is catalyzed by UDP-glucose 6-dehydrogenase (UGDH), a NAD+-dependent enzyme.[6][7]

-

Formation of D-glucuronic acid: UDP-glucuronic acid is hydrolyzed to D-glucuronic acid. This reaction can be catalyzed by UDP-glucuronate pyrophosphorylase operating in reverse, or by other hydrolases.[1][8]

-

Reduction of D-glucuronic acid to L-gulonic acid: Glucuronate reductase, an NADPH-dependent enzyme, catalyzes this reduction.[9][10]

-

Lactonization of L-gulonic acid to L-gulono-1,4-lactone: This intramolecular esterification is facilitated by the enzyme aldonolactonase, also known as Senescence Marker Protein 30 (SMP30) or regucalcin.[8][11]

-

Oxidation of L-gulono-1,4-lactone to L-ascorbic acid: The final step is the oxidation of L-gulono-1,4-lactone by L-gulonolactone oxidase (GULO), a flavin adenine (B156593) dinucleotide (FAD)-containing enzyme located in the mitochondrial membrane.[6][12] This reaction produces 2-keto-L-gulonolactone as an intermediate, which then spontaneously tautomerizes to L-ascorbic acid.[12]

Quantitative Data on Pathway Components

The following tables summarize available quantitative data for the key enzymes and intermediates of the this compound biosynthesis pathway. These values are compiled from various studies and may differ based on the species and experimental conditions.

Table 1: Kinetic Parameters of this compound Biosynthesis Pathway Enzymes

| Enzyme | EC Number | Species | Substrate | Km | Vmax | Reference(s) |

| UDP-glucose 6-dehydrogenase | 1.1.1.22 | Human | UDP-glucose | - | - | [6][7] |

| Human | NAD+ | - | - | [6][7] | ||

| UDP-glucuronosyltransferase (for UDPGA) | 2.4.1.17 | Human (Liver) | 1-naphthol | 63 µM | - | [2] |

| Human (Liver) | Ethinyloestradiol | 300 µM | - | [2] | ||

| Human (Liver) | Morphine | 700 µM | - | [2] | ||

| Glucuronate reductase | 1.1.1.19 | Rat (Kidney) | D-glucuronic acid | 6 mM | - | [13] |

| Rat (Kidney) | D-glucuronolactone | 9 mM | - | [13] | ||

| Rat (Kidney) | D-galacturonic acid | 4 mM | - | [13] | ||

| Aldonolactonase (SMP30) | 3.1.1.17 | Myceliophthora thermophila | glucono-δ-lactone | - | kcat/Km ≈ 6 x 105 M-1s-1 | [3] |

| L-gulonolactone oxidase | 1.1.3.8 | Rat | L-gulono-1,4-lactone | 53.5 ± 5 µM | - | [14] |

| Rat (recombinant cGULO) | L-gulono-1,4-lactone | 42 ± 6.3 µM | - | [14] |

Table 2: Tissue Concentrations of UDP-glucuronic Acid

| Species | Tissue | Concentration (µmol/kg) | Reference(s) |

| Human | Liver | 279 | [2] |

| Kidney | 17.4 | [2] | |

| Intestinal mucosa | 19.3 | [2] | |

| Lung | 17.2 | [2] | |

| Rat | Liver | Higher than birds, amphibia, and fishes | [1] |

| Guinea Pig | Liver | Higher than rat | [1] |

| Rabbit | Liver | Higher than rat | [1] |

Experimental Protocols

This section provides detailed methodologies for the assay of key enzymes in the this compound biosynthesis pathway.

UDP-glucose 6-dehydrogenase (UGDH) Activity Assay

This protocol is based on the continuous spectrophotometric monitoring of NADH production.[15]

Materials:

-

Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

-

UDP-glucose solution (stock solution, e.g., 10 mM)

-

NAD+ solution (stock solution, e.g., 20 mM)

-

Purified UGDH enzyme or tissue homogenate

-

Spectrophotometer capable of reading absorbance at 340 nm

-

Cuvettes

Procedure:

-

Prepare a reaction mixture in a cuvette containing potassium phosphate buffer, a saturating concentration of UDP-glucose (e.g., 1 mM), and the enzyme sample.

-

Pre-incubate the mixture for 5 minutes at a constant temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding NAD+ to a final concentration that is varied for kinetic analysis (e.g., 0.1 - 10 mM).

-

Immediately start monitoring the increase in absorbance at 340 nm over time. The rate of NADH formation is directly proportional to the UGDH activity (molar extinction coefficient of NADH at 340 nm is 6220 M-1cm-1).

-

Calculate the initial velocity (V0) from the linear portion of the absorbance versus time plot.

-

For kinetic parameter determination, repeat the assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.

UDP-glucuronate Pyrophosphorylase Activity Assay (Reverse Reaction)

This protocol utilizes the pyrophosphorolysis of UDP-glucuronic acid, where the production of UTP is measured. A common method involves the use of 32P-labeled pyrophosphate.[8]

Materials:

-

Tris-HCl buffer (e.g., 50 mM, pH 7.5)

-

UDP-glucuronic acid solution

-

[32P]-Pyrophosphate (32PPi) of known specific activity

-

Magnesium chloride (MgCl2)

-

Enzyme preparation (e.g., plant extract or purified enzyme)

-

Activated charcoal suspension

-

Scintillation counter and vials

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, UDP-glucuronic acid, MgCl2, and the enzyme preparation.

-

Initiate the reaction by adding [32P]-pyrophosphate.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time period.

-

Terminate the reaction by adding a quenching agent (e.g., perchloric acid).

-

Add a suspension of activated charcoal to the reaction mixture. The charcoal will adsorb the newly formed [32P]-UTP, while the unreacted [32P]-pyrophosphate remains in the supernatant.

-

Centrifuge the mixture to pellet the charcoal.

-

Carefully remove the supernatant.

-

Wash the charcoal pellet multiple times with a suitable buffer to remove any non-specifically bound radioactivity.

-

Transfer the charcoal pellet to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the amount of [32P]-UTP formed based on the specific activity of the [32P]-pyrophosphate.

Glucuronate Reductase Activity Assay

This assay is based on the spectrophotometric measurement of NADPH oxidation.[16][17]

Materials:

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

D-glucuronic acid solution

-

NADPH solution

-

Enzyme preparation (e.g., kidney tissue homogenate)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing phosphate buffer, D-glucuronic acid, and the enzyme preparation.

-

Pre-incubate the mixture for 5 minutes at a constant temperature (e.g., 37°C).

-

Initiate the reaction by adding NADPH.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ (molar extinction coefficient of NADPH at 340 nm is 6220 M-1cm-1).

-

Calculate the initial velocity from the linear portion of the absorbance versus time plot.

Aldonolactonase (SMP30/Regucalcin) Activity Assay

This protocol is based on the Hestrin method, which measures the hydrolysis of lactones.[3]

Materials:

-

Buffered solution (e.g., 100 mM, pH adjusted to the enzyme's optimum)

-

Substrate solution (e.g., 50 mM D-glucono-δ-lactone, freshly prepared)

-

Enzyme preparation

-

Alkaline hydroxylamine (B1172632) solution (2.0 M hydroxylamine hydrochloride and 1.5 M sodium hydroxide)

-

Hydrochloric acid (4.0 M)

-

Ferric chloride (FeCl3) solution (0.5 M)

-

Spectrophotometer capable of reading at 540 nm

Procedure:

-

Mix the enzyme solution with the buffered substrate solution.

-

Incubate for a defined period (e.g., 1 minute) at a controlled temperature (e.g., 25°C).

-

Stop the reaction by adding the alkaline hydroxylamine solution. This converts the remaining lactone into a hydroxamate.

-

Acidify the solution with hydrochloric acid to stabilize the hydroxamate.

-

Add ferric chloride solution to develop a colored complex with the hydroxamate.

-

Measure the absorbance at 540 nm. The amount of color formed is inversely proportional to the lactonase activity.

-

A standard curve using known concentrations of the lactone should be prepared to quantify the amount of hydrolyzed lactone.

L-gulonolactone Oxidase (GULO) Activity Assay

A direct spectrophotometric assay can be used to measure the formation of L-ascorbic acid.[18]

Materials:

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

L-gulono-1,4-lactone solution (e.g., 10 mM)

-

Tissue homogenate or microsomal fraction

-

Sodium deoxycholate (for solubilization of microsomes)

-

Spectrophotometer capable of reading in the UV range (e.g., 265 nm for ascorbic acid)

Procedure:

-

Prepare a reaction mixture containing phosphate buffer and the enzyme preparation (whole tissue homogenate or solubilized microsomes).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding L-gulono-1,4-lactone.

-

Monitor the increase in absorbance at a wavelength specific for ascorbic acid (e.g., 265 nm) over time.

-

The rate of increase in absorbance is proportional to the GULO activity. The molar extinction coefficient of ascorbic acid under the specific assay conditions should be determined for accurate quantification.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the this compound biosynthesis pathway and a general experimental workflow for enzyme activity determination.

Caption: The mammalian L-gulonolactone biosynthesis pathway.

Caption: A generalized workflow for enzyme kinetic analysis.

This guide provides a foundational understanding of the this compound biosynthesis pathway, offering both theoretical knowledge and practical experimental details. The provided data and protocols can serve as a starting point for further research into the roles of this pathway in health and disease, and for the development of novel therapeutic strategies.

References

- 1. Measurement of uridine diphosphate glucuronic acid concentrations and synthesis in animal tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Distribution of UDP-glucuronosyltransferase and its endogenous substrate uridine 5'-diphosphoglucuronic acid in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Extracellular Aldonolactonase from Myceliophthora thermophila - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modification of analytical procedures for determining vitamin C enzyme (L-gulonolactone oxidase) activity in swine liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A kinetic study of the mechanism of action of L-gulonolactone oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural and Kinetic Evidence That Catalytic Reaction of Human UDP-glucose 6-Dehydrogenase Involves Covalent Thiohemiacetal and Thioester Enzyme Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural and kinetic evidence that catalytic reaction of human UDP-glucose 6-dehydrogenase involves covalent thiohemiacetal and thioester enzyme intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isolation of uridine 5'-pyrophosphate glucuronic Acid pyrophosphorylase and its assay using p-pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Glucuronate reductase - Wikipedia [en.wikipedia.org]

- 11. Senescence Marker Protein 30: Functional and Structural Insights to its Unknown Physiological Function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. L-gulonolactone oxidase - Wikipedia [en.wikipedia.org]

- 13. Enzymatic determination of free glucuronic acid with glucuronolactone reductase. I. Isolation and purification of glucuronolactone reductase from rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recombinant C-Terminal Catalytic Domain of Rat L-Gulono Lactone Oxidase Produced in Bacterial Cells Is Enzymatically Active [mdpi.com]

- 15. Structure and Mechanism of Human UDP-glucose 6-Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Enzymatic determination of free glucuronic acid with glucuronolactone reductase. II. Procedure for the enzymatic determination of glucuronic acid and its application to degradation studies of glycosaminoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Enzyme Activity Measurement for Glucuronolactone Reductase Using Spectrophotometric Assays [creative-enzymes.com]

- 18. This compound oxidase is missing in teleost fish. The direct spectrophotometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biochemical Properties of L-gulono-1,4-lactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-gulono-1,4-lactone is a naturally occurring aldonolactone that serves as a pivotal intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in many species.[1] This guide provides a comprehensive overview of the core biochemical properties of L-gulono-1,4-lactone, with a particular focus on its enzymatic conversion and the characteristics of the catalyzing enzyme, L-gulonolactone oxidase (GULO). This document is intended to be a valuable resource for researchers in biochemistry, pharmacology, and drug development, offering detailed data, experimental protocols, and pathway visualizations to facilitate further investigation and application of this crucial biomolecule.

Physicochemical Properties of L-gulono-1,4-lactone

L-gulono-1,4-lactone, also known as L-gulonic acid γ-lactone, is a white to off-white crystalline powder.[1] Its chemical and physical properties are summarized in the table below, providing essential data for its handling, storage, and use in experimental settings.

| Property | Value | References |

| Molecular Formula | C₆H₁₀O₆ | [1][2][3] |

| Molecular Weight | 178.14 g/mol | [1][2][3] |

| CAS Number | 1128-23-0 | [1][2][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 182-190 °C | [1] |

| Optical Rotation | [α]D²⁰ = +51° to +58° (c=4 in H₂O) | [1] |

| Solubility | Soluble in water. Soluble in DMSO (36 mg/mL).[4] | |

| Storage Conditions | 0-8 °C, protect from light.[1] | |

| SMILES | OC--INVALID-LINK--[C@H]1OC(=O)--INVALID-LINK--[C@H]1O | [2] |

| InChI Key | SXZYCXMUPBBULW-SKNVOMKLSA-N | [2] |

Role in Vitamin C Biosynthesis

L-gulono-1,4-lactone is the direct precursor to L-ascorbic acid in the so-called "animal pathway" of Vitamin C synthesis.[5][6] This pathway is present in most mammals, reptiles, and birds.[7] The final and rate-limiting step of this pathway is the oxidation of L-gulono-1,4-lactone to 2-keto-L-gulono-γ-lactone, which then spontaneously isomerizes to L-ascorbic acid.[8] This critical oxidation step is catalyzed by the enzyme L-gulonolactone oxidase (GULO, EC 1.1.3.8).[8]

Interestingly, humans, other primates, guinea pigs, and some bat species are unable to synthesize their own Vitamin C due to mutations in the GULO gene, rendering the enzyme non-functional.[5][7][8] This genetic defect necessitates the dietary intake of Vitamin C for these species.

Plants utilize a different primary pathway for Vitamin C biosynthesis, known as the D-mannose/L-galactose pathway, which does not involve L-gulono-1,4-lactone as a direct precursor.[5][6]

Animal Pathway for Vitamin C Biosynthesis

The following diagram illustrates the final step of the animal pathway for Vitamin C biosynthesis, highlighting the central role of L-gulono-1,4-lactone and GULO.

Caption: Final step of Vitamin C biosynthesis in animals.

L-gulonolactone oxidase (GULO)

L-gulonolactone oxidase is a microsomal flavoenzyme that is typically located in the endoplasmic reticulum of hepatocytes in mammals and in the kidney of birds and reptiles.[7][9] It utilizes FAD as a cofactor to catalyze the oxidation of L-gulono-1,4-lactone.[8]

Kinetic Properties of GULO from Various Species

The kinetic parameters of GULO can vary between species. The following table summarizes the Michaelis constant (Km) and, where available, the maximum velocity (Vmax) for GULO from different sources with L-gulono-1,4-lactone as the substrate.

| Species | Source | Km (µM) | Vmax (U/mg protein) | Optimal pH | Optimal Temperature (°C) | References |

| Rat (recombinant, full-length) | E. coli | 53.5 ± 5 | 780 ± 45 | 7.0 | 40 | [6][10] |

| Rat (recombinant, C-terminal) | E. coli | 42 ± 6.3 | 374 ± 20 | 6.5 | 30 | [6][10] |

| Rat (native) | Liver microsomes | 66 | Not reported | 6.5 - 8.3 | Not reported | [10] |

| Chicken | Kidney microsomes | 7 | Not reported | Not reported | Not reported | [10] |

| Goat | Liver microsomes | 150 | Not reported | Not reported | Not reported | [10] |

| Grifola frondosa (fungus) | Fruit bodies | 24,000 ± 1,000 | 2.1 | ~7.0 | 45 | [11] |

| Arabidopsis thaliana (recombinant AtGULO5) | N. benthamiana | 33,800 | 4.5 x 10⁻³ | 9.0 | 40 | [8] |

1 U = 1 nmol of ascorbic acid produced per minute.

Experimental Protocols

Preparation of Liver Microsomes for GULO Assay

This protocol describes the preparation of liver microsomes, which are enriched with GULO, from animal tissue.

Materials:

-

Buffer A: Isosmotic homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4)

-

Buffer B: Resuspension buffer (e.g., 100 mM potassium phosphate (B84403), pH 7.4)

-

Protease and phosphatase inhibitor cocktails

-

Dounce homogenizer

-

Refrigerated centrifuge and ultracentrifuge

Procedure:

-

Euthanize the animal and immediately excise the liver.

-

Rinse the liver with ice-cold Buffer A to remove excess blood.

-

Mince the liver on ice and weigh it.

-

Add 4 volumes of ice-cold Buffer A containing protease and phosphatase inhibitors per gram of liver tissue.

-

Homogenize the tissue on ice using a Dounce homogenizer with 5-10 slow strokes.

-

Transfer the homogenate to a centrifuge tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.

-

Carefully collect the supernatant (post-mitochondrial supernatant) and transfer it to an ultracentrifuge tube.

-

Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

-

Discard the supernatant and resuspend the microsomal pellet in Buffer B.

-

Determine the protein concentration of the microsomal suspension using a standard method (e.g., Bradford assay).

-

Aliquot the microsomal suspension and store at -80°C until use.

Spectrophotometric Assay for L-gulonolactone Oxidase Activity

This protocol outlines a direct spectrophotometric method to measure the formation of L-ascorbic acid from L-gulono-1,4-lactone.

Materials:

-

100 mM Potassium phosphate buffer, pH 7.4

-

10 mM L-gulono-1,4-lactone solution (prepare fresh)

-

Microsomal preparation (or purified GULO)

-

Spectrophotometer capable of reading in the UV range

Procedure:

-

Set up the reaction mixture in a cuvette containing:

-

800 µL of 100 mM potassium phosphate buffer (pH 7.4)

-

100 µL of the microsomal preparation (adjust volume based on protein concentration)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 100 µL of 10 mM L-gulono-1,4-lactone.

-

Immediately measure the increase in absorbance at 265 nm over time (e.g., every 30 seconds for 10 minutes). This wavelength corresponds to the absorbance of L-ascorbic acid.

-

Calculate the rate of reaction from the linear portion of the absorbance vs. time plot.

-

Use the molar extinction coefficient of ascorbic acid at 265 nm (14,500 M⁻¹cm⁻¹) to convert the rate from absorbance units per minute to moles of ascorbic acid formed per minute.

-

Express the enzyme activity as units per mg of protein (specific activity), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ascorbic acid per minute under the assay conditions.

Control: A reaction mixture without the L-gulono-1,4-lactone substrate should be run in parallel to account for any background absorbance changes.

Experimental Workflow for GULO Assay

The following diagram illustrates the general workflow for determining GULO activity from a tissue sample.

Caption: Workflow for GULO activity measurement.

Conclusion

L-gulono-1,4-lactone is a cornerstone molecule in the biosynthesis of Vitamin C in many vertebrates. Understanding its biochemical properties and the kinetics of its conversion by L-gulonolactone oxidase is crucial for research in nutrition, metabolism, and the development of therapeutic strategies related to oxidative stress. The data and protocols presented in this guide offer a solid foundation for researchers to delve deeper into the fascinating biology of this essential pathway. The provided visualizations of the biosynthetic pathway and experimental workflow serve to clarify these complex processes, aiding in both conceptual understanding and practical application.

References

- 1. researchgate.net [researchgate.net]

- 2. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. mdpi.com [mdpi.com]

- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 5. youtube.com [youtube.com]

- 6. Frontiers | Characterization of a L-Gulono-1,4-Lactone Oxidase Like Protein in the Floral Nectar of Mucuna sempervirens, Fabaceae [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. L-gulono-γ-lactone Oxidase, the Key Enzyme for L-Ascorbic Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods of Measuring Enzyme Activity Ex vivo and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. fire.biol.wwu.edu [fire.biol.wwu.edu]

The GULO Gene and its Disabling Mutations in Primates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The inability of humans and other primates to synthesize vitamin C is a well-documented physiological trait directly linked to the inactivation of the gene encoding L-gulonolactone oxidase (GULO). This enzyme catalyzes the final step in the ascorbic acid biosynthetic pathway. In primates of the Haplorhini suborder, which includes tarsiers, monkeys, and apes, the GULO gene has become a non-functional pseudogene (GULOP) due to an accumulation of various mutations over evolutionary time. This guide provides a comprehensive technical overview of the GULO gene, its function, the nature of its mutations in primates, and the experimental methodologies used to study this fascinating example of gene loss.

The GULO Gene and its Function in Vitamin C Synthesis

The GULO gene encodes the enzyme L-gulonolactone oxidase, which is essential for the conversion of L-gulono-γ-lactone into ascorbic acid (vitamin C)[1]. In most mammals, this synthesis occurs in the liver. The functional mammalian GULO gene typically consists of 12 exons that code for a protein of approximately 440 amino acids[2]. The protein contains a flavin adenine (B156593) dinucleotide (FAD)-binding domain and a substrate-binding domain[2]. The loss of a functional GULO gene necessitates the dietary intake of vitamin C to prevent scurvy, a disease characterized by impaired collagen synthesis.

The Vitamin C Biosynthetic Pathway

The synthesis of ascorbic acid from glucose is a multi-step enzymatic process. The final and critical step, catalyzed by GULO, is the oxidation of L-gulono-γ-lactone.

GULO Gene Mutations in Primates

The transition of the GULO gene to a pseudogene in Haplorhini primates is the result of an accumulation of mutations that render the gene incapable of producing a functional enzyme. This pseudogenization event is estimated to have occurred approximately 61 million years ago[3]. The remaining fragments of the GULO pseudogene are located on chromosome 8p21.3 in humans[4].

Types of Mutations

The primate GULO pseudogene is characterized by a variety of disabling mutations, including:

-

Exon Deletions: Several exons of the original GULO gene have been completely lost in primates. While the functional gene in many mammals has 11 or 12 exons, the human GULO pseudogene, for instance, only retains recognizable fragments of exons IV, V, VII, IX, X, and XII[2].

-

Frameshift Mutations: Insertions and deletions of nucleotides (indels) that are not in multiples of three shift the reading frame of the gene, leading to a completely different and usually non-functional amino acid sequence downstream of the mutation, often culminating in a premature stop codon[4].

-

Nonsense Mutations (Premature Stop Codons): Point mutations have introduced premature stop codons within the remaining exon sequences, which terminate protein translation before a full-length polypeptide can be produced[5].

Quantitative Data on GULO Pseudogene in Primates

The following tables summarize quantitative data regarding the remnants of the GULO gene in various primate species.

Table 1: Remaining GULO Exons in Haplorhini Primates

| Primate Group | Remaining Exons | Reference |

| Humans, Apes, Old World Monkeys | IV, V, VII, IX, X, XII | [2] |

Table 2: DNA Sequence Identity of Human GULO Pseudogene Exons Compared to Other Apes (%)

| Human Exon | Chimpanzee | Gorilla | Orangutan | Gibbon | Reference |

| IV | 99.4 | 90.8 | 97.4 | 94.1 | [6] |

| V | 97.6 | 97.0 | 94.6 | 91.5 | [6] |

| VII | 98.2 | 85.0 | 98.2 | 74.8 | [6] |

| IX | 99.1 | 100 | 97.1 | 91.1 | [6] |

| X | 97.6 | 97.0 | 94.6 | 91.5 | [6] |

| XII | 97.7 | 98.5 | 99.3 | 95.4 | [6] |

Note: Sequence identity can vary slightly depending on the specific genome assemblies and alignment algorithms used.

Table 3: Overall GULO Region DNA Sequence Identity Compared to Human (%)

| Primate | Overall GULO Region Identity (%) | Upstream Region Identity (%) | Reference |

| Chimpanzee | 84 | 68 | [6] |

| Gorilla | 87 | 73 | [6] |

Experimental Protocols

Investigating the GULO pseudogene in primates involves a combination of molecular biology and bioinformatic techniques. The following sections provide an overview of the key experimental protocols.

DNA Extraction from Primate Samples

High-quality genomic DNA is a prerequisite for any genetic analysis.

Objective: To isolate genomic DNA from primate blood or tissue samples.

Materials:

-

Primate whole blood or tissue sample

-

DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit, or a standard phenol-chloroform extraction protocol)

-

Microcentrifuge

-

Pipettes and sterile, nuclease-free tips

-

Ethanol (B145695) (96-100%)

-

TE buffer or nuclease-free water

Protocol (General Steps using a Commercial Kit):

-

Sample Lysis: Lyse cells from the blood or homogenized tissue sample using the lysis buffer provided in the kit. This buffer typically contains detergents to disrupt cell membranes and proteinase K to digest proteins.

-

DNA Binding: Add ethanol to the lysate to create conditions that promote DNA binding to the silica (B1680970) membrane of a spin column.

-

Washing: Wash the silica membrane with the provided wash buffers to remove proteins and other cellular contaminants. This step is usually repeated.

-

Elution: Elute the purified genomic DNA from the silica membrane using an elution buffer (often TE buffer or nuclease-free water).

-

Quantification and Quality Control: Determine the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm and 280 nm (A260/A280 ratio). An A260/A280 ratio of ~1.8 is indicative of pure DNA. DNA integrity can be assessed by agarose (B213101) gel electrophoresis.

PCR Amplification of GULO Pseudogene Exons

Polymerase Chain Reaction (PCR) is used to amplify specific regions of the GULO pseudogene for subsequent analysis.

Objective: To amplify the remaining exons of the GULO pseudogene from primate genomic DNA.

Materials:

-

Purified primate genomic DNA

-

Forward and reverse primers specific to the flanking regions of the target GULO exon

-

Taq DNA polymerase or a high-fidelity polymerase

-

dNTPs

-

PCR buffer

-

Thermal cycler

-

Agarose gel electrophoresis equipment

Protocol:

-

Primer Design: Design primers that flank the specific exon of the GULO pseudogene to be amplified. Primers should be designed based on conserved regions across different primate species to maximize the chances of successful amplification.

-

PCR Reaction Setup: Prepare a PCR master mix containing PCR buffer, dNTPs, forward and reverse primers, and DNA polymerase. Aliquot the master mix into PCR tubes and add the template genomic DNA.

-

Thermal Cycling: Perform PCR in a thermal cycler with the following general steps:

-

Initial Denaturation: 95°C for 2-5 minutes.

-

Cycling (30-35 cycles):

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 55-65°C for 30 seconds (this temperature is primer-specific and needs to be optimized).

-

Extension: 72°C for 30-60 seconds (time depends on the length of the PCR product).

-

-

Final Extension: 72°C for 5-10 minutes.

-

-

Verification of Amplification: Analyze the PCR products by agarose gel electrophoresis to confirm that a DNA fragment of the expected size has been amplified.

DNA Sequencing and Analysis

Sequencing the amplified PCR products allows for the identification of specific mutations.

Objective: To determine the nucleotide sequence of the amplified GULO pseudogene exons.

Protocol:

-

PCR Product Purification: Purify the amplified PCR product to remove unincorporated primers and dNTPs, typically using a PCR purification kit.

-

Sanger Sequencing: Send the purified PCR product and a sequencing primer (usually one of the PCR primers) for Sanger sequencing.

-

Sequence Analysis:

-

Sequence Alignment: Align the obtained sequences from different primate species using software like MEGA or ClustalW to identify nucleotide differences.

-

Mutation Identification: Manually or computationally screen the aligned sequences for insertions, deletions, and premature stop codons.

-

Bioinformatic Workflow for Pseudogene Analysis

A computational pipeline is essential for analyzing genomic data to identify and characterize pseudogenes like GULOP.

Phylogenetic Analysis

Phylogenetic analysis helps to understand the evolutionary history of the GULO gene and the timing of its inactivation.

Objective: To construct a phylogenetic tree to visualize the evolutionary relationships between GULO sequences from different species.

Protocol:

-

Sequence Collection: Obtain GULO (or GULOP) sequences from the species of interest from public databases like GenBank.

-

Multiple Sequence Alignment: Align the sequences using a program like MEGA or Clustal Omega.

-

Phylogenetic Tree Construction: Use software such as MEGA or MrBayes to construct a phylogenetic tree. Common methods include Neighbor-Joining, Maximum Likelihood, and Bayesian inference. The choice of substitution model (e.g., GTR+G) is a critical step.

-

Tree Visualization: Visualize and annotate the resulting phylogenetic tree using software like FigTree.

Signaling Pathways and Logical Relationships

The loss of GULO function has a direct impact on the cellular environment, particularly under conditions of low dietary vitamin C.

Conclusion

The inactivation of the GULO gene in primates serves as a classic example of "use it or lose it" at the genomic level. The abundance of vitamin C in the diet of early primates likely relaxed the selective pressure to maintain a functional GULO gene, allowing for the accumulation of debilitating mutations. The study of the GULO pseudogene provides valuable insights into primate evolution, gene decay, and the genetic basis of metabolic traits. The methodologies outlined in this guide provide a framework for researchers to further investigate the intricacies of the GULO pseudogene and other instances of gene loss across the tree of life.

References

- 1. Conservation of a Chromosome 8 Inversion and Exon Mutations Confirm Common Gulonolactone Oxidase Gene Evolution Among Primates, Including H. Neanderthalensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceandculture.com [scienceandculture.com]

- 3. researchgate.net [researchgate.net]

- 4. geneticeducation.co.in [geneticeducation.co.in]

- 5. scienceandculture.com [scienceandculture.com]

- 6. answersresearchjournal.org [answersresearchjournal.org]

The Pivotal Role of L-Gulonolactone Oxidase (GULO) in Non-Primate Vitamin C Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the function of L-gulonolactone (B43776) and its catalyzing enzyme, L-gulonolactone oxidase (GULO), in non-primate species. The ability to synthesize ascorbic acid (vitamin C) is a key metabolic process in most non-primate mammals, directly dependent on the enzymatic conversion of L-gulonolactone. This document details the biochemical pathway, presents quantitative data on enzyme activity, outlines experimental protocols for GULO analysis, and explores the physiological ramifications of GULO deficiency through the lens of animal models. The information herein is intended to serve as a foundational resource for researchers in physiology, pharmacology, and drug development.

Introduction

Ascorbic acid, an essential nutrient for primates, is endogenously synthesized by a majority of non-primate mammalian species. This metabolic capability is attributed to the presence of a functional L-gulonolactone oxidase (GULO) enzyme (EC 1.1.3.8).[1] GULO catalyzes the final and rate-limiting step in the ascorbic acid biosynthesis pathway: the oxidation of L-gulono-1,4-lactone. In species lacking a functional GULO gene, such as humans, other primates, and guinea pigs, dietary intake of vitamin C is obligatory to prevent scurvy.[2] Understanding the function of L-gulonolactone and GULO in non-primate species that can produce their own vitamin C offers valuable insights into the physiological roles of ascorbic acid and the consequences of its deficiency. This guide will delve into the core aspects of L-gulonolactone's function, the characteristics of the GULO enzyme, and the experimental methodologies used to study this vital metabolic pathway.

The Ascorbic Acid Biosynthesis Pathway

In animals capable of synthesizing vitamin C, the pathway originates from glucose.[3] The final step, and the focus of this guide, involves the enzymatic action of L-gulonolactone oxidase. GULO, a microsomal enzyme primarily located in the liver of most mammals and the kidneys of reptiles and amphibians, facilitates the conversion of L-gulono-1,4-lactone to 2-keto-L-gulonolactone.[1][4] This product then spontaneously isomerizes to form L-ascorbic acid.

Quantitative Analysis of L-Gulonolactone Oxidase (GULO) Activity

The activity of GULO varies across different non-primate species and is influenced by several factors. The following tables summarize key quantitative data from studies on GULO enzyme kinetics and the impact of its deficiency.

| Parameter | Value | Species | Source |

| Optimal Substrate Concentration | 10 mM (L-gulono-γ-lactone) | Pig (Swine) | [5] |

| Optimal pH (recombinant fGULO) | 7.0 | Rat | [6] |

| Optimal pH (recombinant cGULO) | 6.5 | Rat | [6] |

| Optimal Temperature (recombinant fGULO) | 40 °C | Rat | [6] |

| Optimal Temperature (recombinant cGULO) | 30 °C | Rat | [6] |

| Km for L-gulono-γ-lactone (recombinant fGULO) | 53.5 ± 5 µM | Rat | [6][7] |

| Km for L-gulono-γ-lactone (recombinant cGULO) | 42 ± 6.3 µM | Rat | [6][7] |

Table 1: Enzyme Kinetic Parameters of L-Gulonolactone Oxidase. fGULO: full-length GULO; cGULO: C-terminal catalytic domain of GULO.

| Animal Model | Vitamin C Supplementation | Serum Ascorbate Level | Key Phenotype | Source |

| Wild-type Mouse | None (endogenous synthesis) | ~62 ± 15 µM | Healthy | [8] |

| Gulo-/- Mouse | None | Undetectable | Lethal within 5 weeks | [9] |

| Gulo-/- Mouse | 0.01% in drinking water | Significantly lower than wild-type | Increased oxidative stress, altered metabolic profile | [10][11] |

| Gulo-/- Mouse | 0.4% in drinking water | Similar to wild-type | Normal lifespan, rescued metabolic and cytokine profiles | [10][11] |

| Gulo-/- Mouse | 3.3 g/L in drinking water | Similar to wild-type | No weight loss compared to wild-type | [4][12] |

| Gulo-/- Mouse (sfx) | Vitamin C supplemented | - | 269 aberrantly regulated protein-coding genes | [13] |

Table 2: Physiological Effects of GULO Deficiency in Mouse Models.

Experimental Protocols

L-Gulonolactone Oxidase (GULO) Enzyme Activity Assay

A common method for determining GULO activity involves the measurement of ascorbic acid formation from its substrate, L-gulono-γ-lactone.

Principle: Liver microsomes, rich in GULO, are incubated with L-gulono-γ-lactone. The reaction is stopped, and the amount of newly synthesized ascorbic acid is quantified, often using a colorimetric method.

Detailed Methodology (adapted from Hasan et al., 2004 and Nishikimi, 1976): [14]

-

Tissue Preparation:

-

Excise the liver (or other target tissue) and immediately place it on ice.

-

Homogenize the tissue in a suitable buffer (e.g., potassium phosphate (B84403) buffer).

-

Prepare the microsomal fraction by differential centrifugation.

-

-

Reaction Mixture:

-

In a reaction tube, combine:

-

Potassium phosphate buffer (50 mM, pH 7.0)

-

Sodium citrate (B86180) (50 mM)

-

Dithiothreitol (1 mM)

-

FAD (10 µM)

-

Enzyme preparation (microsomal fraction)

-

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the substrate, L-gulono-γ-lactone (final concentration 2.5 mM).

-

Incubate at 37°C with vigorous shaking for a defined period (e.g., 15 minutes).

-

-

Termination and Quantification:

-

Stop the reaction by adding trichloroacetic acid to a final concentration of 5%.

-

Centrifuge to pellet the precipitated protein.

-

Quantify the ascorbic acid in the supernatant using a suitable method, such as a colorimetric assay involving the reduction of a dye.

-

Generation of GULO-deficient Animal Models

The creation of GULO knockout (Gulo-/-) mice has been instrumental in studying the in vivo consequences of an inability to synthesize vitamin C.

Principle: Gene targeting techniques are used to disrupt the Gulo gene in mouse embryonic stem (ES) cells. These modified ES cells are then used to generate chimeric mice, which are subsequently bred to produce homozygous Gulo-/- offspring.

Methodology Outline:

-

Construct a Targeting Vector: A DNA construct is designed to replace a critical portion of the Gulo gene (e.g., one or more exons) with a selectable marker gene (e.g., neomycin resistance).

-

ES Cell Transfection: The targeting vector is introduced into mouse ES cells.

-

Selection of Recombinant ES Cells: ES cells that have undergone homologous recombination (i.e., the targeting vector has correctly replaced the endogenous Gulo gene) are selected for.

-

Generation of Chimeric Mice: The selected ES cells are injected into blastocysts, which are then implanted into surrogate mothers. The resulting offspring (chimeras) are composed of cells from both the original blastocyst and the modified ES cells.

-

Breeding to Germline Transmission: Chimeric mice are bred with wild-type mice. If the modified ES cells contributed to the germline, some offspring will be heterozygous for the Gulo knockout allele.

-

Generation of Homozygous Knockouts: Heterozygous mice are interbred to produce homozygous Gulo-/- mice.

These Gulo-/- mice are then maintained on a vitamin C-supplemented diet to ensure their survival and can be used in experiments where vitamin C levels are precisely controlled.[9][15]

Conclusion

In non-primate species capable of its synthesis, L-gulonolactone's primary and essential function is to serve as the immediate precursor for ascorbic acid. This conversion is entirely dependent on the enzyme L-gulonolactone oxidase. The study of GULO in these animals, particularly through the use of genetically engineered models, has been invaluable in elucidating the widespread physiological roles of vitamin C, from antioxidant defense to its influence on gene expression and metabolic regulation. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the intricacies of vitamin C metabolism and its therapeutic potential. The stark contrast between GULO-competent and GULO-deficient species underscores the evolutionary divergence in handling this vital nutrient and highlights the metabolic adaptations that have occurred in species, like humans, that are dependent on dietary vitamin C.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Variation of l-gulonolactone oxidase activity in placental mammals | Semantic Scholar [semanticscholar.org]

- 3. Functional rescue of vitamin C synthesis deficiency in human cells using adenoviral-based expression of murine l-gulono-gamma-lactone oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Modification of analytical procedures for determining vitamin C enzyme (L-gulonolactone oxidase) activity in swine liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Restoration of vitamin C synthesis in transgenic Gulo-/- mice by helper-dependent adenovirus-based expression of this compound oxidase [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Vitamin C modulates the metabolic and cytokine profiles, alleviates hepatic endoplasmic reticulum stress, and increases the life span of Guloâ/â mice | Aging [aging-us.com]

- 11. Vitamin C modulates the metabolic and cytokine profiles, alleviates hepatic endoplasmic reticulum stress, and increases the life span of Gulo−/− mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Analysis of Vitamin C Concentration in Organs of Gulo-/- Mice Upon Vitamin C Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

- 13. answersresearchjournal.org [answersresearchjournal.org]

- 14. Recombinant C-Terminal Catalytic Domain of Rat L-Gulono Lactone Oxidase Produced in Bacterial Cells Is Enzymatically Active - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of vitamin C deficiency during postnatal development on adult behavior: functional phenotype of Gulo(−/−) knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

The Evolutionary Enigma of GULO Gene Loss: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The inability of humans and certain other species to synthesize vitamin C is a well-documented evolutionary anomaly. This loss-of-function is attributed to inactivating mutations in the gene encoding L-gulonolactone oxidase (GULO), the enzyme responsible for the final step in ascorbic acid biosynthesis. While seemingly a disadvantage, the persistence of this trait in multiple independent evolutionary lineages suggests potential selective advantages. This technical guide delves into the core aspects of GULO gene loss, presenting quantitative data, detailed experimental protocols, and visual representations of the associated biochemical pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the multifaceted implications of this pivotal evolutionary event.

The Biochemical Consequence of GULO Gene Loss

The GULO gene encodes the enzyme L-gulonolactone oxidase, which catalyzes the conversion of L-gulono-γ-lactone into ascorbic acid (vitamin C).[1] In species with a functional GULO gene, this process primarily occurs in the liver or kidneys.[1] The loss of a functional GULO gene renders these species entirely dependent on dietary sources of vitamin C to prevent the fatal deficiency disease, scurvy.[1][2]

Species with GULO Gene Loss

The inactivation of the GULO gene is not a singular event in evolutionary history but has occurred independently in several distinct lineages. This phenomenon of convergent evolution underscores the potential for adaptive benefits associated with the loss of vitamin C synthesis. Species known to possess a non-functional GULO gene or its pseudogene remnant include:

-

Primates: Humans and other haplorrhine primates (tarsiers, monkeys, and apes) share inactivating mutations in the GULO pseudogene (GULOP).[3][4] The loss of GULO activity in the primate order is estimated to have occurred approximately 63 million years ago.[3]

-

Guinea Pigs: These rodents independently lost the ability to synthesize vitamin C around 20 million years ago and are a common animal model for studying the effects of vitamin C deficiency.[3]

-

Bats: Certain species of bats, particularly fruit bats, have also lost GULO function.[5][6]

-

Birds: Some passerine birds have experienced independent losses of the GULO gene.[7]

-

Fish: Teleost fishes appear to lack the GULO gene altogether.[8]

Quantitative Data Summary

The following tables summarize key quantitative data related to GULO gene loss and its physiological consequences, primarily derived from studies on GULO knockout mice, a valuable animal model for research in this field.

Table 1: GULO Pseudogene Sequence Identity in Primates

| Species Comparison | GULO Region Identity | Upstream Region Identity |

| Human vs. Chimpanzee | 84% | 68% |

| Human vs. Gorilla | 87% | 73% |

Data sourced from studies on primate GULO pseudogene sequences.[9][10]

Table 2: Effects of Vitamin C Supplementation on GULO-/- Mice

| Parameter | Wild-Type (WT) | GULO-/- (0.01% Vit C) | GULO-/- (0.4% Vit C) | GULO-/- (No Vit C) |

| Median Lifespan | Not specified | Increased with dose | Similar to WT | Significantly reduced |

| Serum Ascorbate (B8700270) | Normal | ~100-fold increase vs. depleted | Similar to WT | Sub-scurvy levels (<30µM) |

| Body Weight | Normal | Lower than WT | Lower than WT | Significantly leaner |